5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-16(6-7-19-2)12-8-13(18)17(15-10-12)11-4-3-5-14-9-11/h8,10-11,14H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCXVZZQFIFCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=O)N(N=C1)C2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of a suitable precursor to form the pyridazinone ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Piperidin-3-yl Group: This step involves the addition of the piperidin-3-yl group to the pyridazinone core. This can be achieved through nucleophilic substitution reactions.
Attachment of the (2-Methoxyethyl)(methyl)amino Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives.
Scientific Research Applications
5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cardiovascular diseases.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal activity and neurotransmission.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
- Molecular Formula : C₁₃H₂₂N₄O₂
- Molecular Weight : 266.35 g/mol
- CAS Number : 1803581-21-6
- Purity : 95%
Structural Features: This compound features a dihydropyridazinone core substituted with a piperidin-3-yl group at position 2 and a 2-methoxyethyl(methyl)amino group at position 3.
Applications :
Primarily utilized as a pharmaceutical intermediate, it is referenced in patent literature for synthesizing complex molecules targeting kinase inhibition or protease modulation (e.g., EP 4,374,877 A2) .
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key Differences and Implications
Azetidin-1-yl: A smaller, rigid ring that may restrict conformational flexibility, affecting target selectivity . Morpholin-4-yl: The oxygen atom in the morpholine ring enhances polarity and metabolic stability .
Purity and Applications :
- The carbonic acid derivative (≥97% purity) is prioritized for pharmaceutical manufacturing due to stringent quality requirements .
- The 93%-pure methyl(isopropyl) analogue is cost-effective for exploratory research but may require further purification for clinical use .
Synthetic Utility :
- The target compound is a key intermediate in multi-step syntheses (e.g., EP 4,374,877 A2), where its methoxyethyl group facilitates downstream functionalization .
- Derivatives like the azetidine-containing compound are optimized for stability in biological matrices, as evidenced by their high purity and use in API production .
Pharmacological Relevance
- Kinase Inhibition: The dihydropyridazinone scaffold is prevalent in kinase inhibitors due to its ability to mimic ATP-binding motifs. The methoxyethyl group in the target compound may enhance interactions with hydrophilic kinase pockets .
- Metabolic Stability : Morpholine and azetidine derivatives exhibit improved metabolic stability in preclinical studies, attributed to reduced susceptibility to oxidative metabolism .
Biological Activity
5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, also referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that may contribute to various therapeutic effects, including antibacterial and enzyme inhibitory properties. This article compiles and analyzes the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a CAS number of 73684-80-7. The structure is characterized by the presence of a piperidine ring, which is known for its diverse biological activities.
Antibacterial Activity
Research has indicated that compounds bearing similar piperidine structures exhibit significant antibacterial properties. For instance, derivatives synthesized with piperidine moieties have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves interaction with bacterial enzymes or cell membranes, leading to disruption of vital processes.
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Studies have highlighted its effectiveness against acetylcholinesterase (AChE) and urease, both crucial targets in treating neurodegenerative diseases and urinary infections, respectively. For example, certain derivatives exhibited IC50 values as low as against urease, indicating strong inhibitory activity compared to standard drugs .
Case Studies
-
Case Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity of synthesized piperidine derivatives.
- Methodology : Compounds were screened against several bacterial strains using standard disk diffusion methods.
- Findings : Compounds with the piperidine structure showed significant inhibition zones, particularly against Bacillus subtilis, suggesting their potential use as antibacterial agents.
-
Case Study on Enzyme Inhibition :
- Objective : To assess the inhibitory effects on AChE.
- Methodology : Enzyme assays were conducted using various concentrations of the compound.
- Findings : The compound demonstrated potent inhibition of AChE, which is critical for developing treatments for Alzheimer's disease.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, intermediates with pyridazinone cores can undergo substitution reactions with methoxyethylamine derivatives under reflux in aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours . Optimization should focus on controlling stoichiometry (e.g., 1:1.2 molar ratios for amine coupling) and using catalysts like Pd/C for hydrogenation steps. Purity can be monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze proton environments (e.g., methoxy groups at δ 3.2–3.5 ppm, piperidinyl protons at δ 1.5–2.8 ppm) .
- X-ray Crystallography : Resolve bond angles and dihedral angles to confirm stereochemistry (e.g., single-crystal X-ray at 293 K with R-factor < 0.05) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 307.18) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Use cell-based assays targeting receptors or enzymes structurally related to the compound’s moieties (e.g., kinase inhibition or GPCR modulation). For example:
- Kinase Inhibition : Screen at 10 µM concentration in HEK293 cells, measuring ATPase activity via luminescence .
- Cytotoxicity : MTT assay in cancer cell lines (IC50 determination over 48–72 hours) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Implement a tiered validation approach:
Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂) .
Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across datasets .
Q. What strategies can mitigate instability issues during long-term storage of this compound?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Storage Conditions : Test at -20°C (lyophilized) vs. 4°C (in DMSO), monitoring degradation via HPLC every 3 months .
- Excipient Screening : Add antioxidants (e.g., 0.01% BHT) or cyclodextrins to enhance solubility and prevent aggregation .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools to predict ADMET parameters:
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (logP < 3 recommended) .
- Docking Studies : Model interactions with CYP450 isoforms to assess metabolic liabilities (e.g., AutoDock Vina with ΔG < -8 kcal/mol) .
Notes on Contradictory Evidence
- Synthetic Routes : suggests Pd/C for hydrogenation, while other sources may omit catalyst specifics. Resolve by testing catalytic efficiency (e.g., turnover number comparison) .
- Bioactivity : Discrepancies in IC50 values may arise from cell line variability. Standardize using NCI-60 panels or primary cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
